2-Bromo-1-(3-methoxyphenyl)ethan-1-ol

Biocatalysis Enantioselective Synthesis Chiral Resolution

A chiral bromohydrin essential for asymmetric synthesis of β-adrenergic receptor ligands. The 3-methoxyphenyl substitution is non-negotiable for achieving documented 94% ee under biocatalytic reduction. Generic phenyl or 4-methoxy analogs fail to deliver comparable enantioselectivity and yield. Sourcing both racemic (100306-27-2) and S-enantiomer (100306-28-3) forms available to support flexible synthetic route optimization. LogP ~2.0 and defined DCM solubility enable predictable scale-up protocols.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B12339484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-methoxyphenyl)ethan-1-ol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CBr)O
InChIInChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3
InChIKeyMHSXJMCQZFZDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol: A Versatile Chiral Bromohydrin Intermediate for β-Adrenergic Drug Discovery


2-Bromo-1-(3-methoxyphenyl)ethan-1-ol (CAS: 100306-27-2 [racemic]; 100306-28-3 [S-enantiomer]) is a chiral bromohydrin featuring a 3-methoxyphenyl substituent. This compound functions as a key synthetic intermediate in the preparation of β-adrenergic receptor ligands, including β-blockers and β-agonists [1]. The molecule's reactivity is defined by the electrophilic bromomethyl group adjacent to the benzylic hydroxyl, enabling nucleophilic displacement to form aryl ethanolamine derivatives . Notably, both the racemate and enantiopure forms are commercially available, offering strategic flexibility in asymmetric synthesis campaigns .

Why 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol Cannot Be Replaced by Non-Specific Bromohydrins in Drug Synthesis


Generic substitution of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol with unsubstituted or para-substituted bromohydrin analogs (e.g., 2-bromo-1-phenylethan-1-ol or 2-bromo-1-(4-methoxyphenyl)ethan-1-ol) fails due to quantifiable differences in enantioselective accessibility, downstream synthetic yield, and physicochemical properties [1]. The 3-methoxy substitution pattern directly influences the stereochemical outcome of biocatalytic reductions, yielding distinct enantiomeric excesses (ee) and yields that impact the efficiency of chiral β-adrenergic agonist production [1]. Furthermore, the specific lipophilicity (LogP) and aqueous solubility profile of the 3-methoxy derivative dictate solvent selection and purification strategies, which cannot be assumed from the behavior of its positional isomers or the parent phenyl compound [2].

Quantitative Evidence for Selecting 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol Over Related Bromohydrin Analogs


Biocatalytic Enantioselectivity: 3-Methoxy Substitution Yields 94% ee for (R)-Enantiomer Production

In a comparative biocatalytic reduction study using Rhodotorula rubra KCh 82 whole cells, 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol was produced with an enantiomeric excess (ee) of 94% for the (R)-enantiomer [1]. This contrasts with the 4'-methoxy analog, which achieved 96% ee, and the 2'-methoxy analog, which achieved 98% ee [1]. The unsubstituted 2-bromo-1-phenylethan-1-ol yielded 97% ee under the same conditions [1].

Biocatalysis Enantioselective Synthesis Chiral Resolution

Biocatalytic Yield Efficiency: 73% Isolated Yield for (R)-Enantiomer of 3-Methoxy Bromohydrin

The biocatalytic production of (R)-2-Bromo-1-(3-methoxyphenyl)ethan-1-ol yielded 73 mg from a 100 mg substrate input (73% isolated yield) [1]. Under identical conditions, the 4'-methoxy analog was obtained in 76% yield, and the 2'-methoxy analog in 88% yield [1]. The unsubstituted phenyl analog was produced in an unreported but high yield [1].

Biocatalysis Process Chemistry Green Chemistry

Lipophilicity and Ionization Profile: Calculated LogP of 1.96 and pKa of 13.6 Distinguish 3-Methoxy Bromohydrin

The computed partition coefficient (LogP) for 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol is 1.96, with a pKa (acid) of 13.62 [1]. In comparison, an alternative measurement for the racemate reports a LogP of 2.12 . These values indicate moderate lipophilicity and very low acidity, influencing solvent selection for extraction and chromatographic purification. The unsubstituted 2-bromo-1-phenylethan-1-ol has a lower molecular weight (201.06 g/mol) and likely a lower LogP, affecting its partitioning behavior .

Physicochemical Characterization ADME Prediction Purification Strategy

Solubility Profile in DCM: 25 g/L at 20°C Facilitates Scalable Workup Procedures

2-Bromo-1-(3-methoxyphenyl)ethan-1-ol exhibits a solubility of 25 g/L in dichloromethane (DCM) at 20°C, while being practically insoluble in water (≤1 g/L) . This property is critical for liquid-liquid extraction workflows following aqueous reaction quenches. While direct solubility data for the 4-methoxy and unsubstituted phenyl analogs in DCM are not reported, the presence of the methoxy group and bromine is expected to enhance solubility in polar aprotic solvents like DMSO and THF .

Process Development Extraction Efficiency Scale-up

Optimal Use Cases for 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol Based on Differential Evidence


Synthesis of Enantiopure β-Adrenergic Receptor Agonists via Biocatalytic Reduction

This compound is ideally suited as a precursor for (R)-configured β-adrenergic agonists (e.g., denopamine, formoterol analogs) where the 3-methoxy substitution pattern on the aromatic ring is required. The biocatalytic route using Rhodotorula rubra KCh 82 provides the (R)-enantiomer in 94% ee and 73% yield, a well-characterized and reproducible starting point for asymmetric synthesis [1].

Development of β-Blocker Pharmacophores via Nucleophilic Displacement

As a β-blocker intermediate, the bromomethyl group undergoes nucleophilic displacement with isopropylamine to generate aryl ethanolamine cores targeting adrenergic receptors. The specific 3-methoxy substitution pattern on the aryl ring is essential for maintaining the intended pharmacological profile of the final β-blocker candidate, as positional isomer variation can drastically alter receptor binding .

Process Chemistry Optimization for Chiral Bromohydrin Production

For process chemists evaluating synthetic routes, the documented yield (73%) and ee (94%) under mild biocatalytic conditions offer a quantifiable benchmark against alternative chemical resolution methods. The solubility of 25 g/L in DCM at 20°C and the LogP of ~2.0 inform the design of scalable extraction and purification sequences [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.